
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as MMCDI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MMCDI belongs to the class of indole derivatives, which are known for their diverse biological activities. In
作用机制
The mechanism of action of Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood. However, it is known to inhibit the enzyme GSK-3β, which is involved in the regulation of cell proliferation and survival. GSK-3β is also involved in the regulation of various signaling pathways, including the Wnt signaling pathway, which is important for the development and maintenance of tissues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disease research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to reduce the levels of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. In infectious disease research, this compound has been shown to inhibit the replication of HCV and HIV in vitro.
实验室实验的优点和局限性
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate. In cancer research, this compound could be further investigated for its potential as a therapeutic agent for various types of cancer. In neurodegenerative disease research, this compound could be further investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative diseases. In infectious disease research, this compound could be further investigated for its potential as a treatment for viral infections, including HCV and HIV. Further research is also needed to fully understand the mechanism of action of this compound and its pharmacokinetics and pharmacodynamics.
合成方法
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized through a multistep process starting with commercially available 2-methylcyclopropanecarboxylic acid. The synthesis involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with indole-5-carboxylic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently methylated to yield this compound.
科学研究应用
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been investigated for its potential therapeutic applications in various areas of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results as an inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation and survival. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In neurodegenerative disease research, this compound has been investigated as a potential treatment for Alzheimer's disease. This compound has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In infectious disease research, this compound has been investigated as a potential treatment for viral infections, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). This compound has been shown to inhibit the replication of HCV and HIV in vitro.
属性
IUPAC Name |
methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-7-12(9)14(17)16-6-5-10-8-11(15(18)19-2)3-4-13(10)16/h3-4,8-9,12H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMVJXKCCXDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC3=C2C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

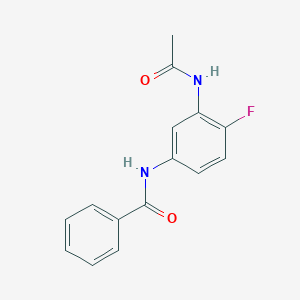
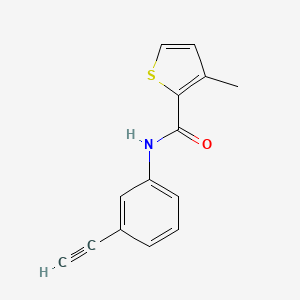
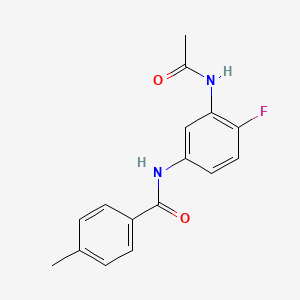

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
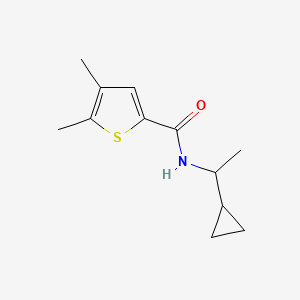

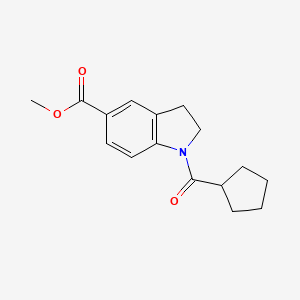


![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)

![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
